molecular formula C24H20ClFN2O2 B11467987 N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide

N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide

Cat. No.: B11467987
M. Wt: 422.9 g/mol
InChI Key: UQEATQLQIPIDBB-UHFFFAOYSA-N
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Description

N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoxazole ring, a fluorobenzamide group, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the butan-2-yl group. The chlorophenyl and fluorobenzamide groups are then added through a series of substitution reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of biocatalysis has also been explored for the synthesis of chiral intermediates, which can be a part of the production process . Biocatalysis offers advantages such as high regio-, chemo-, and enantio-selectivity, and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions: N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The benzoxazole ring and the fluorobenzamide group are known to interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • N-(butan-2-yl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide
  • N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide
  • 4-(2H-1,3-benzodioxol-5-yl)butan-2-ol

Comparison: Compared to these similar compounds, N-{5-[5-(butan-2-yl)-1,3-benzoxazol-2-yl]-2-chlorophenyl}-2-fluorobenzamide is unique due to the presence of the benzoxazole ring and the combination of the chlorophenyl and fluorobenzamide groups.

Properties

Molecular Formula

C24H20ClFN2O2

Molecular Weight

422.9 g/mol

IUPAC Name

N-[5-(5-butan-2-yl-1,3-benzoxazol-2-yl)-2-chlorophenyl]-2-fluorobenzamide

InChI

InChI=1S/C24H20ClFN2O2/c1-3-14(2)15-9-11-22-21(12-15)28-24(30-22)16-8-10-18(25)20(13-16)27-23(29)17-6-4-5-7-19(17)26/h4-14H,3H2,1-2H3,(H,27,29)

InChI Key

UQEATQLQIPIDBB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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